molecular formula C12H10N2O2 B11946083 2-Pyridinyl phenylcarbamate CAS No. 75741-95-6

2-Pyridinyl phenylcarbamate

Cat. No.: B11946083
CAS No.: 75741-95-6
M. Wt: 214.22 g/mol
InChI Key: NMQVKCSSLPARTC-UHFFFAOYSA-N
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Description

2-Pyridinyl phenylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinyl phenylcarbamate can be achieved through several methods. One common approach involves the reaction of pyridine-2-amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow systems to enhance efficiency and yield. The use of environmentally friendly reagents such as dimethyl carbonate in the presence of solid catalysts has been explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridinyl phenylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phenylcarbamate moiety is replaced by other nucleophiles.

    Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products: The major products formed from these reactions include substituted carbamates, oxidized pyridine derivatives, and reduced pyridine derivatives .

Scientific Research Applications

2-Pyridinyl phenylcarbamate has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Pyridinyl phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 2-Pyridinyl phenylcarbamate stands out due to its unique combination of the pyridine ring and phenylcarbamate moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

75741-95-6

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

pyridin-2-yl N-phenylcarbamate

InChI

InChI=1S/C12H10N2O2/c15-12(14-10-6-2-1-3-7-10)16-11-8-4-5-9-13-11/h1-9H,(H,14,15)

InChI Key

NMQVKCSSLPARTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC=CC=N2

Origin of Product

United States

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